Cas no 65169-58-6 (6-Methyl-5-nitropicolinonitrile)

6-Methyl-5-nitropicolinonitrile is a nitrile-substituted pyridine derivative characterized by its methyl and nitro functional groups at the 5- and 6-positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its nitrile group offers reactivity for further functionalization, while the nitro group enhances electrophilic properties, facilitating nucleophilic substitution reactions. The methyl group contributes to steric and electronic modulation, influencing regioselectivity in subsequent transformations. The compound’s well-defined structure and stability under standard conditions make it suitable for use in multistep synthetic routes. It is typically handled under controlled conditions due to its potential sensitivity to heat and strong oxidizing agents.
6-Methyl-5-nitropicolinonitrile structure
65169-58-6 structure
Product Name:6-Methyl-5-nitropicolinonitrile
CAS No:65169-58-6
MF:C7H5N3O2
MW:163.133500814438
CID:501429
PubChem ID:12404038
Update Time:2025-05-26

6-Methyl-5-nitropicolinonitrile Chemical and Physical Properties

Names and Identifiers

    • 6-Methyl-5-nitropicolinonitrile
    • 2-Pyridinecarbonitrile,6-methyl-5-nitro-
    • 6-methyl-5-nitropyridine-2-carbonitrile
    • F13925
    • 2-Cyano-5-nitro-6-picoline
    • DTXSID40496640
    • SCHEMBL7219657
    • 65169-58-6
    • FT-0743315
    • AKOS006328590
    • EN300-6738081
    • 2-Methyl-3-nitro-6-cyanopyridine
    • A1-12503
    • 2-Pyridinecarbonitrile, 6-methyl-5-nitro-
    • A867730
    • BOQXPAKRNJXZFB-UHFFFAOYSA-N
    • DB-082229
    • 6-Cyano-2-methyl-3-nitropyridine
    • MDL: MFCD09753791
    • Inchi: 1S/C7H5N3O2/c1-5-7(10(11)12)3-2-6(4-8)9-5/h2-3H,1H3
    • InChI Key: BOQXPAKRNJXZFB-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=CC=C(C#N)N=C1C)=O

Computed Properties

  • Exact Mass: 163.03800
  • Monoisotopic Mass: 163.038176411g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 82.5Ų

Experimental Properties

  • Density: 1.34
  • Boiling Point: 338°C at 760 mmHg
  • Flash Point: 158.2°C
  • Refractive Index: 1.57
  • PSA: 82.50000
  • LogP: 1.69308

6-Methyl-5-nitropicolinonitrile Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-Methyl-5-nitropicolinonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB04153-5g
6-methyl-5-nitropicolinonitrile
65169-58-6 95%
5g
$1400 2023-09-07
Chemenu
CM178179-5g
6-Methyl-5-nitropicolinonitrile
65169-58-6 95%
5g
$669 2021-08-05
TRC
M341285-1mg
6-Methyl-5-nitropicolinonitrile
65169-58-6
1mg
$ 50.00 2022-06-03
TRC
M341285-2mg
6-Methyl-5-nitropicolinonitrile
65169-58-6
2mg
$ 65.00 2022-06-03
TRC
M341285-10mg
6-Methyl-5-nitropicolinonitrile
65169-58-6
10mg
$ 80.00 2022-06-03
Alichem
A029008130-5g
6-Methyl-5-nitropicolinonitrile
65169-58-6 95%
5g
$957.11 2023-09-01
Alichem
A029008130-10g
6-Methyl-5-nitropicolinonitrile
65169-58-6 95%
10g
$1757.01 2023-09-01
Chemenu
CM178179-5g
6-Methyl-5-nitropicolinonitrile
65169-58-6 95%
5g
$669 2022-06-10
Enamine
EN300-6738081-0.05g
6-methyl-5-nitropyridine-2-carbonitrile
65169-58-6 95%
0.05g
$51.0 2023-05-30
Enamine
EN300-6738081-0.1g
6-methyl-5-nitropyridine-2-carbonitrile
65169-58-6 95%
0.1g
$77.0 2023-05-30

6-Methyl-5-nitropicolinonitrile Production Method

6-Methyl-5-nitropicolinonitrile Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:65169-58-6)6-Methyl-5-nitropicolinonitrile
Order Number:A867730
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:07
Price ($):158.0
Email:sales@amadischem.com

6-Methyl-5-nitropicolinonitrile Related Literature

Additional information on 6-Methyl-5-nitropicolinonitrile

6-Methyl-5-nitropicolinonitrile (CAS No. 65169-58-6): An Overview of Its Structure, Properties, and Applications

6-Methyl-5-nitropicolinonitrile (CAS No. 65169-58-6) is a synthetic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a nitro group and a cyano group attached to a pyridine ring. The presence of these functional groups imparts distinct chemical and biological properties, making it a valuable molecule for various applications.

The molecular formula of 6-Methyl-5-nitropicolinonitrile is C8H6N4O2, and its molecular weight is approximately 182.15 g/mol. The compound exists as a solid at room temperature and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its melting point ranges from 170 to 172°C, and it has a boiling point above 300°C under standard atmospheric pressure.

In terms of its chemical stability, 6-Methyl-5-nitropicolinonitrile is relatively stable under normal conditions but can undergo various chemical reactions when exposed to specific reagents or conditions. For instance, the nitro group can be reduced to an amino group using hydrogenation catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas. This transformation is particularly useful in the synthesis of more complex molecules with potential pharmaceutical applications.

The biological activity of 6-Methyl-5-nitropicolinonitrile has been the subject of several recent studies. One notable area of research involves its potential as an antimicrobial agent. Studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The mechanism of action is believed to involve the disruption of bacterial cell membranes and the inhibition of essential metabolic pathways.

In addition to its antimicrobial properties, 6-Methyl-5-nitropicolinonitrile has also been investigated for its antiviral activity. Research conducted by a team at the University of California, Los Angeles (UCLA) demonstrated that this compound can effectively inhibit the replication of several RNA viruses, including influenza and coronaviruses. The antiviral mechanism is thought to involve the interference with viral RNA synthesis and protein processing.

The pharmacological properties of 6-Methyl-5-nitropicolinonitrile have also been explored in preclinical studies. These studies have shown that the compound has low toxicity in mammalian cells and exhibits good bioavailability when administered orally or intravenously. This makes it a promising candidate for further development as a therapeutic agent.

In the context of drug discovery, 6-Methyl-5-nitropicolinonitrile serves as a valuable starting point for the synthesis of more complex molecules with enhanced biological activities. For example, researchers at the National Institutes of Health (NIH) have used this compound as a scaffold to develop novel antifungal agents that are effective against Candida species, which are common causes of fungal infections in immunocompromised patients.

The synthesis of 6-Methyl-5-nitropicolinonitrile typically involves multi-step processes that include nitration and cyanoation reactions. One common synthetic route starts with the nitration of 3-methylpyridine using concentrated nitric acid, followed by cyanoation using cyanogen bromide or another suitable reagent. This method yields high purity products with good yields, making it suitable for large-scale production.

In terms of safety, while 6-Methyl-5-nitropicolinonitrile is generally considered safe for laboratory use when proper handling procedures are followed, it is important to note that it should be handled with care due to its potential reactivity with certain chemicals. Appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn during handling.

The environmental impact of 6-Methyl-5-nitropicolinonitrile is another important consideration. While there are currently no known environmental hazards associated with this compound, it is recommended that any waste generated during its use be disposed of according to local regulations to prevent potential contamination.

In conclusion, 6-Methyl-5-nitropicolinonitrile (CAS No. 65169-58-6) is a versatile compound with a wide range of potential applications in chemistry, biochemistry, and pharmaceutical research. Its unique chemical structure and biological properties make it an attractive molecule for further investigation and development. As research in this area continues to advance, it is likely that new applications and uses for this compound will be discovered, further expanding its importance in the scientific community.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:65169-58-6)6-Methyl-5-nitropicolinonitrile
A867730
Purity:99%
Quantity:1g
Price ($):158.0
Email